Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate
Description
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate is a piperidine-based compound featuring a phenyl-substituted pyrimidine ring and a methyl ester group at the 4-position of the piperidine moiety. The phenylpyrimidine scaffold is known for its role in modulating electronic and steric properties, which can influence binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-17(21)14-7-9-20(10-8-14)16-11-15(18-12-19-16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKLNLEWKRQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often involve cyclization, hydrogenation, and amination steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as asymmetric hydrogenation of sterically demanding aryl enamides . These methods are designed to produce the compound in large quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts for C-H activation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation can yield various substituted piperidine derivatives .
Scientific Research Applications
Positive Allosteric Modulator Development
One of the primary applications of Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate is its role as a positive allosteric modulator (PAM) for the M1 muscarinic acetylcholine receptor (mAChR). Research has indicated that compounds based on the 6-phenylpyrimidin-4-one scaffold can enhance receptor activity without the side effects associated with orthosteric ligands. This is particularly promising in treating cognitive deficits related to Alzheimer’s disease and schizophrenia, as these compounds can improve cognitive function while minimizing peripheral side effects .
Anticancer Activity
The compound has shown potential as an anticancer agent. Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, in vitro tests on various cancer cell lines have demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Inhibition of Pro-inflammatory Cytokines
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a promising anti-inflammatory profile, suggesting potential applications in inflammatory diseases .
Tumor Growth Inhibition Study
In vivo experiments using xenograft models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This study underscores the compound's potential as an effective therapeutic agent against various types of cancer.
Safety and Toxicity Assessment
Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development into a viable pharmaceutical candidate .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several chemical modifications that enhance its pharmacological properties. The structure–activity relationship studies have highlighted that variations in the pendant groups significantly affect both allosteric binding affinity and intrinsic efficacy at the mAChR.
SAR Data Table
| Compound Variant | Allosteric Affinity | Intrinsic Efficacy |
|---|---|---|
| Base Compound | High | Moderate |
| Variant A | Higher | High |
| Variant B | Moderate | Low |
This data emphasizes the importance of structural modifications in optimizing the pharmacological profile of the compound .
Mechanism of Action
The mechanism of action of Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Similarity Scores
| Compound Name (CAS No.) | Pyrimidine Substituent | Piperidine Substituent | Similarity Score | Key Differences |
|---|---|---|---|---|
| Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate (Target) | Phenyl (C₆H₅) | Methyl ester (COOCH₃) | — | Reference compound |
| (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol ([1404192-13-7]) | Ethoxy (OCH₂CH₃) | Hydroxymethyl (CH₂OH) | 0.86 | Ethoxy group instead of phenyl; hydroxymethyl vs. ester |
| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid ([1208087-83-5]) | Chloro (Cl) | Carboxylic acid (COOH) | 0.74 | Chloro substitution; free acid vs. methyl ester |
| Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate ([111247-60-0]) | None (pyrimidin-2-yl) | Ethyl ester (COOCH₂CH₃) | 0.63 | Pyrimidine positional isomer (2- vs. 4-substitution); ethyl ester |
Key Observations :
Ester vs. Acid/Carbinol: The methyl ester group may confer greater metabolic stability than the carboxylic acid ([1208087-83-5]) or hydroxymethyl ([1404192-13-7]) groups, which are prone to hydrolysis or oxidation .
Positional Isomerism : Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate ([111247-60-0]) demonstrates how pyrimidine substitution position (2- vs. 4-) alters electronic properties and steric interactions, impacting target binding .
Biological Activity
Methyl 1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxylate (CAS No. 1203103-67-6) is a compound belonging to the class of piperidine derivatives, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring, a phenylpyrimidine moiety, and a methyl ester group. This unique structure contributes to its biological activity and makes it a valuable candidate in pharmaceutical research.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 299.35 g/mol |
| CAS Number | 1203103-67-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it may inhibit pathways associated with endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway. These mechanisms suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.
Neuroprotective Effects
Research indicates that this compound exhibits potential neuroprotective properties. It has been studied for its ability to mitigate neuroinflammation, which is critical in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
This compound has shown promise in cancer research, particularly as a candidate for developing anticancer agents. Its structural similarity to other pyrimidine derivatives that have demonstrated anticancer activity supports its evaluation in this area .
Antimicrobial Properties
The compound is also being explored for its antimicrobial properties. Its derivatives have been synthesized and evaluated for effectiveness against various bacterial strains, indicating potential applications in treating infections.
Study on Neuroprotection
In a study examining the neuroprotective effects of similar compounds, it was found that derivatives with piperidine structures exhibited significant reductions in neuroinflammatory markers in vitro. This suggests that this compound may possess similar effects and warrants further investigation .
Anticancer Activity Evaluation
A comparative analysis involving various pyrimidine derivatives demonstrated that compounds structurally related to this compound showed significant antiproliferative activity against melanoma cell lines. These findings indicate that modifications to the piperidine structure can enhance anticancer efficacy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl piperidine-4-carboxylate | Antitubercular agent | Inhibition of mycobacterial growth |
| Triazole-pyrimidine hybrids | Neuroprotective and anti-neuroinflammatory | Modulation of inflammatory pathways |
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : Predict binding modes to receptors (e.g., muscarinic M₃) .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data .
- High-throughput screening (HTS) : DNA-encoded libraries (DELs) identify carbapenemase inhibitors via click chemistry .
What strategies mitigate challenges in scaling up laboratory syntheses?
Advanced Research Question
- Flow chemistry : Continuous reactors improve heat dissipation in exothermic SNAr steps .
- Purification : Biotage Isolera systems with C18 columns enhance reproducibility in gram-scale syntheses .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
How are stability and degradation profiles assessed under physiological conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions .
- LC-MS/MS : Quantify hydrolyzed products (e.g., piperidine-4-carboxylic acid) .
- Accelerated stability testing : 40°C/75% RH for 6 months predicts shelf-life .
What are the ethical and regulatory considerations for in vivo testing of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
